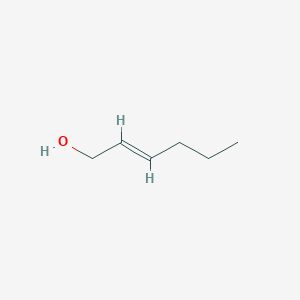![molecular formula C23H27N5O3 B124920 Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate CAS No. 149692-09-1](/img/structure/B124920.png)
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UR-12519 is a small molecule drug that functions as a platelet activating factor receptor antagonist. It was initially developed by Noucor Health SA for the treatment of immune system diseases, respiratory diseases, and other conditions such as asthma and inflammation .
Métodos De Preparación
The synthesis of UR-12519 involves the preparation of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the appropriate starting materials.
Acylation: The piperazine core is then acylated using various acylating agents to introduce the desired acyl group.
Cyanomethylation: The acylated piperazine is further modified by introducing a cyanomethyl group at the appropriate position.
Industrial production methods for UR-12519 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
UR-12519 undergoes several types of chemical reactions, including:
Oxidation: UR-12519 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in UR-12519.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the piperazine core.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: UR-12519 is used as a model compound in studies involving receptor antagonists and their interactions with biological targets.
Biology: It has been shown to inhibit the platelet activating factor receptor, making it a valuable tool in studies related to platelet activation and inflammation.
Medicine: UR-12519 has potential therapeutic applications in the treatment of asthma, inflammation, and other immune system-related diseases.
Mecanismo De Acción
UR-12519 exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various biological processes, including platelet aggregation, inflammation, and immune responses. By blocking this receptor, UR-12519 can inhibit these processes, leading to its therapeutic effects. The molecular targets and pathways involved include the inhibition of platelet activating factor-induced signaling pathways .
Comparación Con Compuestos Similares
UR-12519 can be compared with other platelet activating factor receptor antagonists, such as:
UR-12460: Another compound developed by the same company, which also targets the platelet activating factor receptor but has different acyl substituents.
WEB-2086: A well-known platelet activating factor receptor antagonist with similar pharmacological properties.
UR-12519 is unique due to its specific acyl and cyanomethyl substituents, which contribute to its potency and selectivity as a receptor antagonist .
Propiedades
Número CAS |
149692-09-1 |
|---|---|
Fórmula molecular |
C23H27N5O3 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
methyl N-[3-[4-[cyano-(2-methylpyridin-3-yl)methyl]piperazin-1-yl]-3-oxo-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C23H27N5O3/c1-17-19(9-6-10-25-17)21(16-24)27-11-13-28(14-12-27)22(29)15-20(26-23(30)31-2)18-7-4-3-5-8-18/h3-10,20-21H,11-15H2,1-2H3,(H,26,30) |
Clave InChI |
PMKMCABYJLILBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
SMILES canónico |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
Sinónimos |
1-(3-(N-(methoxycarbonyl)amino)-3-phenylpropanoyl)-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine MPMPCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



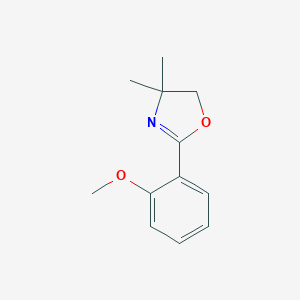
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
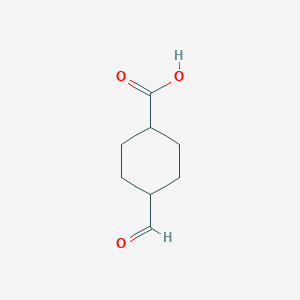
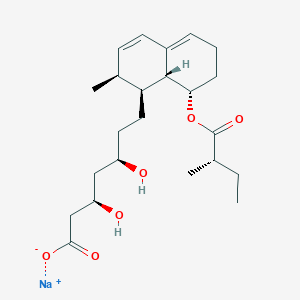
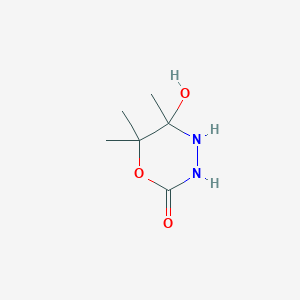
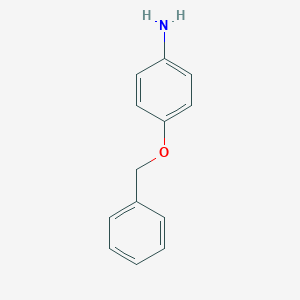

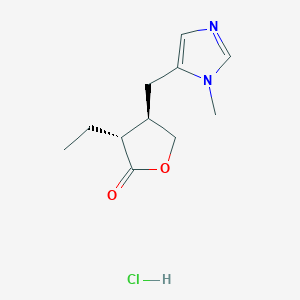
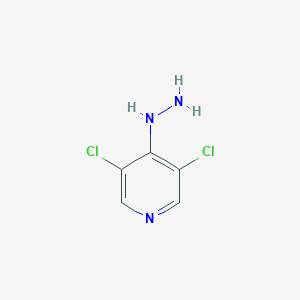
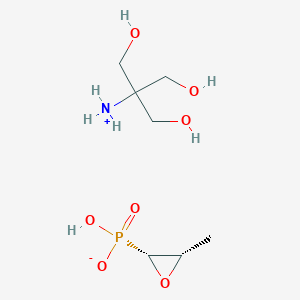


![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)
